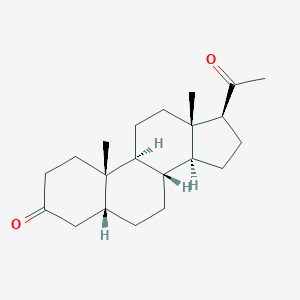
Ergostanol
Übersicht
Beschreibung
Ergostanol is a sterol found in various organisms . It has a molecular formula of C28H50O and a molecular weight of 402.6960 .
Synthesis Analysis
Ergosterol, the main sterol of fungi, is synthesized in the endoplasmic reticulum (ER) and is mostly transported to the plasma membrane . Ergosterol biosynthesis is a complex and highly energy-consuming pathway that involves the participation of many enzymes . Ergosterol is synthesized from lanosterol in a series of enzymatic reactions . The first total synthesis of ergosta-5,8-dien-3β-ol, an uncommon sterol previously isolated from an alga and several microorganisms, has been developed .
Molecular Structure Analysis
The molecular structure of Ergostanol can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Ergosterol is involved in yeast resistance to tert-butyl hydroperoxide and protects lipids against oxidation in liposomes . A computational study based on quantum chemistry revealed that this protection could be related to its antioxidant properties operating through an electron transfer followed by a proton transfer mechanism .
Physical And Chemical Properties Analysis
Ergostanol has a molecular weight of 402.7 g/mol . It is a sterol with a molecular formula of C28H50O .
Wissenschaftliche Forschungsanwendungen
Nutritional Value and Pharmacological Activity
Ergosterol is an important sterol commonly found in edible mushrooms, and it has important nutritional value and pharmacological activity . It is a provitamin, meaning it can be converted into an active vitamin. Edible mushrooms are an excellent food source of vitamin D2 because ergosterol is a precursor that is converted to vitamin D2 under ultraviolet radiation .
Antimicrobial Properties
Ergosterol has been reported to have antimicrobial properties . This makes it potentially useful in the treatment of various infections.
Antioxidant Properties
Ergosterol has antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Properties
Ergosterol has been found to have anticancer properties . This suggests that it could potentially be used in cancer prevention or treatment.
Antidiabetic Properties
Ergosterol has been reported to have antidiabetic properties . This could make it a valuable tool in the management of diabetes.
Anti-neurodegenerative Properties
Ergosterol has anti-neurodegenerative properties . This suggests that it could potentially be used in the treatment of neurodegenerative diseases.
Role in Fungal Cell Membranes
Ergosterol is an essential component of fungal cell membranes . It determines the fluidity, permeability, and activity of membrane-associated proteins. Ergosterol biosynthesis is a complex and highly energy-consuming pathway that involves the participation of many enzymes .
Potential Role in Allergic Diseases
The inhibitory effect of ergosterol on degranulation of mucosal-type murine bone marrow-derived mast cells was associated with inhibition of β-hexosaminidase and histamine release in antigen-stimulated cells . This was of interest for the treatment of allergic diseases dependent on mast cells .
Wirkmechanismus
Target of Action
Ergostanol, also known as Epiergostanol, is a sterol compound that plays a crucial role in the cell membrane of fungi . It is essential for fungal growth and development and is very important for adaptation to stress in fungi . The primary targets of Ergostanol are the enzymes involved in its biosynthesis in fungi . These enzymes are the targets of antifungal agents, notably azoles .
Mode of Action
Ergostanol interacts with its targets by being an essential component of the fungal cell membrane . It regulates cell membrane fluidity and permeability, and membrane-bound enzyme activity . When Ergostanol is present in the skin of animals, ultraviolet rays break a bond to result in Ergocalciferol .
Biochemical Pathways
The biosynthesis of Ergostanol can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergostanol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis .
Pharmacokinetics (ADME Properties)
It is known that sterols are insoluble, and the intracellular transport of ergosterol in cells requires transporters . More research is needed to fully understand the ADME properties of Ergostanol.
Result of Action
The presence of Ergostanol in the fungal cell membrane affects the absorption and utilization of nutrients by regulating membrane-bound ATPase activities and transportation efficiency of phospholipases . It also affects the mobility of the cell membrane .
Action Environment
The action of Ergostanol is influenced by environmental factors such as the presence of ultraviolet rays, which can break a bond in Ergostanol to result in Ergocalciferol . Additionally, the biosynthesis of Ergostanol in fungi is a target of antifungal agents, notably azoles , indicating that the presence of these agents in the environment can influence the action of Ergostanol.
Eigenschaften
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYTXMNEANMLMU-OZEQXKMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergostanol | |
CAS RN |
6538-02-9 | |
| Record name | Ergostanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERGOSTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



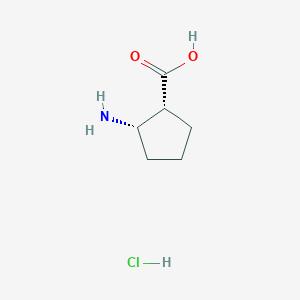
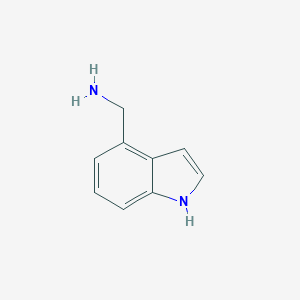
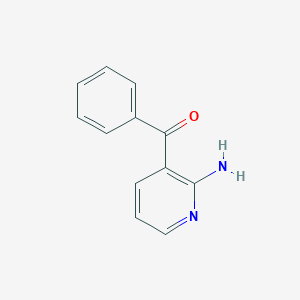

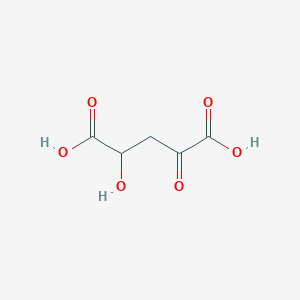

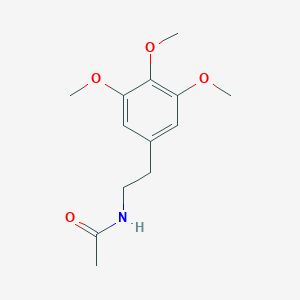
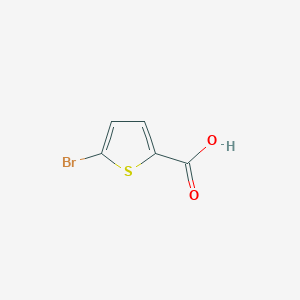


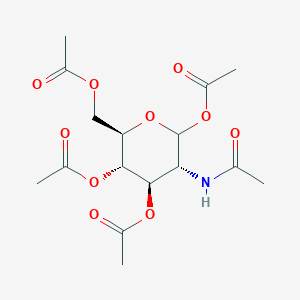

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)
